molecular formula C10H16ClN3O B15299235 N-(3-phenoxypropyl)guanidine hydrochloride

N-(3-phenoxypropyl)guanidine hydrochloride

Cat. No.: B15299235
M. Wt: 229.71 g/mol
InChI Key: MOHUIVOYBHRYLC-UHFFFAOYSA-N
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Description

N-(3-phenoxypropyl)guanidine hydrochloride is a chemical compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and are commonly used in various chemical and biological applications. This compound is characterized by the presence of a phenoxypropyl group attached to the guanidine moiety, which imparts unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-phenoxypropyl)guanidine hydrochloride typically involves the reaction of 3-phenoxypropylamine with a guanylating agent. One common method is the use of di(imidazole-1-yl)methanimine as the guanylating reagent. The reaction is carried out under mild conditions, often in the presence of a suitable solvent such as methanol or ethanol .

Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach. This method allows for the efficient production of the compound in high yields. The process involves the sequential addition of reactants and catalysts, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(3-phenoxypropyl)guanidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxypropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxypropyl oxides, while substitution reactions can produce various substituted guanidines .

Scientific Research Applications

N-(3-phenoxypropyl)guanidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-phenoxypropyl)guanidine hydrochloride involves its interaction with specific molecular targets. The compound is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membrane depolarization and repolarization rates. This mechanism is similar to that of other guanidine compounds .

Comparison with Similar Compounds

  • N-(2-phenoxyethyl)guanidine hydrochloride
  • N-(4-phenoxybutyl)guanidine hydrochloride
  • N-(3-phenoxypropyl)guanidine nitrate

Comparison: N-(3-phenoxypropyl)guanidine hydrochloride is unique due to its specific phenoxypropyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H16ClN3O

Molecular Weight

229.71 g/mol

IUPAC Name

2-(3-phenoxypropyl)guanidine;hydrochloride

InChI

InChI=1S/C10H15N3O.ClH/c11-10(12)13-7-4-8-14-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H4,11,12,13);1H

InChI Key

MOHUIVOYBHRYLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCN=C(N)N.Cl

Origin of Product

United States

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